

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine

IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine

Cat. No.: B175063

[Get Quote](#)

An In-depth Technical Guide to 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine

This technical guide provides a comprehensive overview of the chemical compound **(2-Chloro-thiazol-5-ylmethyl)-methyl-amine**, with its IUPAC name being 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological significance.

Chemical Identity and Properties

1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine is a substituted thiazole derivative. The thiazole ring is a core structure in many biologically active compounds.^{[2][3]} The presence of a chlorine atom at the 2-position and a methylaminomethyl group at the 5-position defines its specific chemical characteristics and potential for further chemical modifications.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.^[1]

Property	Value	Source
IUPAC Name	1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine	Lexichem TK 2.7.0
Molecular Formula	C ₅ H ₇ CIN ₂ S	PubChem
Molecular Weight	162.64 g/mol	PubChem
CAS Number	120740-06-9	EPA DSSTox
Topological Polar Surface Area	53.2 Å ²	Cactvs 3.4.8.18
XLogP3	1.3	XLogP3 3.0
SMILES	CNCC1=CN=C(S1)Cl	OEChem 2.3.0
InChIKey	SMWPUJJZPVUXMC-UHFFFAOYSA-N	InChI 1.07.0

Synthesis and Experimental Protocols

The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine typically involves the key intermediate, 2-chloro-5-(chloromethyl)thiazole. This intermediate is crucial for the production of various agrochemicals and pharmaceuticals, including the neonicotinoid insecticides Thiamethoxam and Clothianidin.[\[4\]](#)

Synthesis of Key Intermediate: 2-Chloro-5-(chloromethyl)thiazole

A common method for synthesizing 2-chloro-5-(chloromethyl)thiazole involves the chlorination of 3-chloropropenyl isothiocyanates.[\[4\]](#)

Protocol:

- Reaction Setup: A 2-liter round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a condenser. The condenser outlet is vented into an aqueous sodium hydroxide trap to neutralize excess chlorine gas.

- Charging the Flask: The crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (e.g., 504.2 g, 3.79 mol) and chloroform (600 mL) are charged into the flask.
- Chlorination: The mixture is stirred and heated to reflux. Chlorine gas (e.g., 267.1 g, 3.77 mol) is bubbled under the surface of the reaction mixture over a period of 6-8 hours.
- Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to confirm the conversion of the isothiocyanates.
- Work-up: Once the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated using a rotary evaporator to remove the chloroform.
- Purification: Sodium bicarbonate (~0.25 equivalents) is added to the concentrated filtrate. The final product, 2-chloro-5-(chloromethyl)thiazole, is purified by distillation under vacuum (e.g., at 97 °C and 6 mm/Hg).[4]

The logical workflow for this synthesis is illustrated in the diagram below.

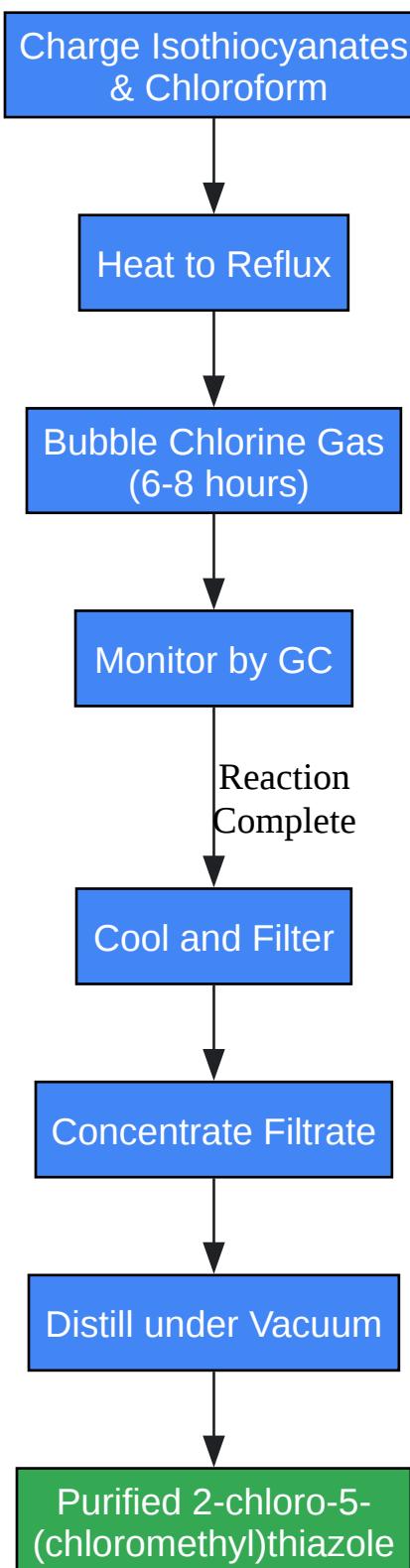
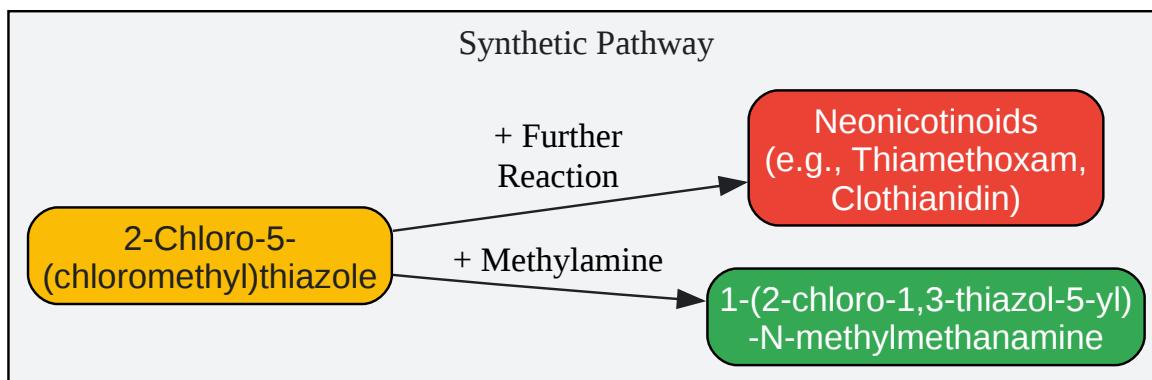

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for 2-chloro-5-(chloromethyl)thiazole.


N-Methylation to Yield Final Product

The final step involves the reaction of 2-chloro-5-(chloromethyl)thiazole with methylamine. This is a standard nucleophilic substitution reaction where the amine displaces the chloride on the chloromethyl group.

General Protocol:

- **Reaction Setup:** 2-chloro-5-(chloromethyl)thiazole is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile) in a reaction vessel.
- **Amine Addition:** An excess of methylamine (as a solution in a solvent like ethanol or THF, or as a gas) is added to the solution at a controlled temperature, often at or below room temperature. A base (e.g., triethylamine or potassium carbonate) may be added to scavenge the HCl byproduct.
- **Reaction:** The mixture is stirred for a specified period until reaction completion, which can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
- **Work-up:** The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed, dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated. The crude product is then purified, usually by column chromatography, to yield 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.

The pathway from the intermediate to the final product and its derivatives is shown below.

[Click to download full resolution via product page](#)

Figure 2: Synthetic utility of the key thiazole intermediate.

Biological and Medicinal Context

Thiazole derivatives, particularly 2-aminothiazoles, are of significant interest in medicinal chemistry due to their wide range of biological activities.^{[2][3]} These activities include antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects.^[2] The structural motif of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine makes it a valuable scaffold for the development of novel therapeutic agents.

Antiproliferative Activity of Related Compounds

Research into related 2-amino-thiazole derivatives has demonstrated significant antiproliferative potency. For example, the compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) showed high potency against human K562 leukemia cells, comparable to the drug Dasatinib.^[5]

Compound	Cell Line	IC ₅₀ (μM)
Compound 6d	K562 (Leukemia)	< 1
MCF-7 (Breast)	20.2	
HT-29 (Colon)	21.6	
Dasatinib (Reference)	All cell lines	< 1

Data sourced from Liu W, et al. (2011).^[5]

General Protocol for Biological Activity Screening

The evaluation of novel thiazole derivatives for potential therapeutic use follows a standard screening protocol.

Protocol:

- Compound Preparation: The synthesized compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution.
- Cell Culture: Human cancer cell lines (e.g., K562, MCF-7) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
- Cytotoxicity Assay (e.g., MTT Assay):
 - Cells are seeded into 96-well plates and allowed to adhere overnight.
 - The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
 - An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
 - The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

This workflow is essential for identifying promising lead compounds for further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Chloro-thiazol-5-ylmethyl)-methyl-amine | C5H7ClN2S | CID 22450372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Chloro-thiazol-5-ylmethyl)-methyl-amine IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175063#2-chloro-thiazol-5-ylmethyl-methyl-amine-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com